Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate
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Overview
Description
Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a nitro group, and a 4-methylbenzoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Reduction: 3-amino-4-nitrobenzoic acid.
Hydrolysis: 3-hydroxy-4-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of various aromatic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the interactions of nitroaromatic compounds with biological systems.
Medicine: Although not directly used as a drug, derivatives of this compound may exhibit pharmacological activities. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. The nitro group can undergo reduction to form an amine, which may further react with other biomolecules. These transformations can affect cellular processes and pathways, making the compound useful for studying biochemical reactions.
Comparison with Similar Compounds
Methyl 4-methylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3,5-dimethoxy-4-methylbenzoate: Contains additional methoxy groups, which can influence its reactivity and solubility.
Methyl 4-nitrobenzoate: Similar structure but without the 4-methylbenzoyl group, affecting its chemical properties and applications.
Uniqueness: Methyl 3-((4-methylbenzoyl)oxy)-4-nitrobenzenecarboxylate is unique due to the combination of its functional groups
Properties
IUPAC Name |
methyl 3-(4-methylbenzoyl)oxy-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10-3-5-11(6-4-10)16(19)23-14-9-12(15(18)22-2)7-8-13(14)17(20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJRQFGDQSWGDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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